4-Fluoro-2-methoxyphenol
Overview
Description
Synthesis Analysis
The synthesis of derivatives similar to 4-Fluoro-2-methoxyphenol has been explored through several methods. For instance, a compound with close structural similarity was synthesized by reacting 1-[2-(4-fluoro-2-(4-fluorophenoxy)phenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole with sodium methoxide, highlighting a complex approach to incorporating fluoro and methoxy groups on a benzene ring (Xu Liang, 2009).
Scientific Research Applications
Thermochemical and Quantum-Chemical Studies
Methoxyphenols, including 4-Fluoro-2-methoxyphenol, are important in studying antioxidants and biologically active molecules. Their ability to form strong hydrogen bonds in condensed matter has been a subject of interest. Thermochemical, spectroscopic, and quantum-chemical studies have explored the thermodynamic properties and substitution effects in methoxyphenols. These studies contribute to understanding the relationships between properties and structures of these compounds (Varfolomeev et al., 2010).
Photoconductive Material Synthesis
Poly(4-fluoro-2-methoxyphenol) has been synthesized using enzymatic catalysts, showing potential as a photoconductive material. This has relevance in the development of components for photoelectronic devices due to the polymer's characteristics and its environmentally friendly production process (Zaragoza-Gasca et al., 2011).
Alkoxylating Dehalogenation Studies
The dehalogenation of halophenols, including 4-Fluoro-2-methoxyphenol, in alcoholic solvents has been investigated. This study provides insights into the chemical processes and mechanisms underlying alkoxylating dehalogenation reactions, which are crucial for understanding certain biochemical transformations (Osman et al., 1997).
Photoluminescent Material Development
The enzymatic oxidative polymerization of 4-Fluoro-2-methoxyphenol has led to the creation of novel materials with photoluminescent properties. These materials exhibit fluorescence with different emissions under UV light, which is significant for various applications in materials science and photonics (López et al., 2014).
NADPH Oxidase Inhibition Studies
4-Fluoro-2-methoxyphenol has been found to be an effective inhibitor of NADPH oxidase activity and other cellular processes. Its enhanced lipophilicity compared to similar compounds may facilitate its passage through cell membranes, making it a candidate for treating inflammatory diseases (de Almeida et al., 2011).
Safety And Hazards
4-Fluoro-2-methoxyphenol is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation are recommended .
properties
IUPAC Name |
4-fluoro-2-methoxyphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FO2/c1-10-7-4-5(8)2-3-6(7)9/h2-4,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OULGLTLTWBZBLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80196359 | |
Record name | 4-Fluoroguaiacol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80196359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-2-methoxyphenol | |
CAS RN |
450-93-1 | |
Record name | 4-Fluoro-2-methoxyphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=450-93-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluoroguaiacol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000450931 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Fluoroguaiacol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80196359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-fluoro-2-methoxyphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.154.881 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.